molecular formula C14H11N5O2S B4854293 3-{[3-mercapto-5-(2-pyrazinyl)-4H-1,2,4-triazol-4-yl]methyl}benzoic acid

3-{[3-mercapto-5-(2-pyrazinyl)-4H-1,2,4-triazol-4-yl]methyl}benzoic acid

Cat. No. B4854293
M. Wt: 313.34 g/mol
InChI Key: HGNBNVIBCAJRFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds like "3-{[3-mercapto-5-(2-pyrazinyl)-4H-1,2,4-triazol-4-yl]methyl}benzoic acid" involves multistep synthetic routes, often starting from simple precursors. The literature reviews the synthesis of similar compounds, highlighting the utility of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones as building blocks in the synthesis of a wide range of heterocycles, including pyrazolo-imidazoles and triazoles, under mild conditions (Gomaa & Ali, 2020). This methodological approach could be adapted for the synthesis of the target compound, emphasizing the importance of selecting appropriate precursors and conditions to achieve high yield and purity.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds plays a critical role in their chemical reactivity and biological activity. Studies on triazolo[4,3-a]pyrazine derivatives underscore their role as key scaffolds in organic synthesis, serving as templates for developing various therapeutic agents due to their versatile structure (Jethava et al., 2020). This analysis suggests that the triazole and pyrazine moieties in the target compound are likely to confer unique chemical properties and potential biological activities.

Chemical Reactions and Properties

The chemical reactivity of heterocyclic compounds, including the target molecule, is influenced by their functional groups and structural framework. Research on tetra substituted pyrazolines demonstrates their antimicrobial and antioxidant activity, highlighting the structure-activity relationship that could be relevant for understanding the chemical properties of the target compound (Govindaraju et al., 2012). These insights into chemical reactivity are essential for predicting the potential applications of the compound in organic synthesis and pharmaceutical development.

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The review of benzothiazole derivatives indicates that functionalization at specific positions can significantly affect these properties, which is crucial for the application of these compounds in material science and drug design (Zhilitskaya et al., 2021).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal for the practical applications of organic compounds. The synthesis and study of hydroxy benzoic acid derivatives, for example, provide insights into the relationship between structure and activity, including antimicrobial and anti-tumor properties, which could be analogous to the target compound (Hussein et al., 2023).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the specific conditions under which it’s handled. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve further studying its properties and potential applications. For example, it could be investigated for potential medicinal uses, given the known biological activities of similar compounds .

properties

IUPAC Name

3-[(3-pyrazin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2S/c20-13(21)10-3-1-2-9(6-10)8-19-12(17-18-14(19)22)11-7-15-4-5-16-11/h1-7H,8H2,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNBNVIBCAJRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C(=NNC2=S)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[3-mercapto-5-(2-pyrazinyl)-4H-1,2,4-triazol-4-yl]methyl}benzoic acid
Reactant of Route 2
3-{[3-mercapto-5-(2-pyrazinyl)-4H-1,2,4-triazol-4-yl]methyl}benzoic acid
Reactant of Route 3
3-{[3-mercapto-5-(2-pyrazinyl)-4H-1,2,4-triazol-4-yl]methyl}benzoic acid
Reactant of Route 4
3-{[3-mercapto-5-(2-pyrazinyl)-4H-1,2,4-triazol-4-yl]methyl}benzoic acid
Reactant of Route 5
3-{[3-mercapto-5-(2-pyrazinyl)-4H-1,2,4-triazol-4-yl]methyl}benzoic acid
Reactant of Route 6
3-{[3-mercapto-5-(2-pyrazinyl)-4H-1,2,4-triazol-4-yl]methyl}benzoic acid

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